molecular formula C10H9BrO B12088411 (Z)-3-bromo-4-phenylbut-3-en-2-one

(Z)-3-bromo-4-phenylbut-3-en-2-one

Cat. No.: B12088411
M. Wt: 225.08 g/mol
InChI Key: YSDOSGXTLQTTDC-YFHOEESVSA-N
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Description

(Z)-3-bromo-4-phenylbut-3-en-2-one is an organic compound characterized by the presence of a bromine atom, a phenyl group, and a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-bromo-4-phenylbut-3-en-2-one can be achieved through several methods. One common approach involves the bromination of 4-phenylbut-3-en-2-one. This reaction typically employs bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure the selective formation of the (Z)-isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-bromo-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The enone system can be reduced to form the corresponding alcohol or alkane.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents like ethanol (EtOH).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted phenylbutenones.

    Reduction: Formation of 3-bromo-4-phenylbutan-2-ol or 3-bromo-4-phenylbutane.

    Oxidation: Formation of 3-bromo-4-phenylbutanoic acid or other oxidized derivatives.

Scientific Research Applications

Chemistry

(Z)-3-bromo-4-phenylbut-3-en-2-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its potential as a pharmacophore makes it a candidate for drug discovery and development.

Industry

The compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of (Z)-3-bromo-4-phenylbut-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and enone system can participate in electrophilic and nucleophilic interactions, leading to the modulation of biological pathways. The compound’s ability to form covalent bonds with target molecules can result in the inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-bromo-4-phenylbut-3-en-2-one: The (E)-isomer differs in the spatial arrangement of the substituents around the double bond.

    4-phenylbut-3-en-2-one: Lacks the bromine atom, resulting in different reactivity and applications.

    3-bromo-4-phenylbutanoic acid: An oxidized derivative with distinct chemical properties.

Uniqueness

(Z)-3-bromo-4-phenylbut-3-en-2-one is unique due to its specific (Z)-configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to different stereochemical outcomes in reactions compared to its (E)-isomer or other related compounds.

Properties

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

(Z)-3-bromo-4-phenylbut-3-en-2-one

InChI

InChI=1S/C10H9BrO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7-

InChI Key

YSDOSGXTLQTTDC-YFHOEESVSA-N

Isomeric SMILES

CC(=O)/C(=C/C1=CC=CC=C1)/Br

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1)Br

Origin of Product

United States

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